An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties
An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. The document details its synthesis, physicochemical and spectroscopic properties, and safety information. Detailed experimental protocols for its preparation are provided, and key data is summarized in tabular format for ease of reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2',6'-dimethylacetanilide, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its most notable application is as a direct precursor in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] The synthesis of Lidocaine involves the nucleophilic substitution of the chlorine atom in 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine.[1] Beyond its role in Lidocaine synthesis, this compound serves as a versatile building block for the development of other active pharmaceutical ingredients and is a subject of interest in medicinal chemistry for the generation of new molecular entities.[1] Some studies have also indicated preliminary antimicrobial and analgesic activities of this compound, suggesting potential for further therapeutic exploration.[2]
Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
The primary and most well-established method for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct.
A logical workflow for the synthesis is presented below:
Experimental Protocols
Two detailed experimental protocols for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide are provided below.
Protocol 1: Synthesis in Glacial Acetic Acid
This protocol is adapted from a common laboratory procedure for the synthesis of the Lidocaine intermediate.[3]
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Preparation: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, carefully add 3.0 mL of 2,6-dimethylaniline.
-
Addition of Acylating Agent: In a separate 10-mL graduated cylinder, measure 2 mL of 2-chloroacetyl chloride and add it to the Erlenmeyer flask containing the 2,6-dimethylaniline and acetic acid solution.
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Reaction Quenching and Precipitation: To the reaction mixture, add 25 mL of a 0.333 M aqueous sodium acetate (B1210297) solution. Follow this by the addition of 60 mL of cold water. Stir the mixture thoroughly for 10 minutes to ensure complete precipitation of the product.
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Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis in 1,2-Dichloroethylene
This protocol provides an alternative solvent system for the synthesis.[4]
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Dissolution: In a suitable reaction vessel, dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene.
-
Addition of Base: To the solution, add 1.6 L of a 1N aqueous sodium hydroxide (B78521) solution and stir the mixture.
-
Addition of Acylating Agent: Add 203 g of chloroacetyl chloride dropwise to the mixture over a period of 1.5 hours, maintaining the internal temperature between 20 and 35°C.
-
Reaction Completion: Continue stirring the mixture at the same temperature for an additional 1.5 hours.
-
Workup: Separate the organic layer from the aqueous layer. Concentrate the organic layer under reduced pressure to precipitate the product.
-
Isolation: Collect the precipitate by filtration and dry it under reduced pressure to obtain the final product.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO | [5] |
| Molecular Weight | 197.66 g/mol | [5] |
| Appearance | White to brown crystalline powder or needles | [6] |
| Melting Point | 150-151 °C | [6][7] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [6][8] |
| Solubility | Soluble in Chloroform, Methanol; Insoluble in water | [6][7][8] |
| Density | 1.1363 (rough estimate) | [8] |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.20 (m, 3H), 8.15 (br s, 1H) | [9] |
| Mass Spectrometry (ESI) | m/z 198 (M+H)⁺ | [9] |
| Infrared (IR) | Conforms to structure | [5] |
Safety and Handling
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a chemical that requires careful handling. The following table summarizes its hazard classifications and necessary precautions.
| Hazard Category | Description | Reference |
| GHS Classification | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [10][11] |
| Signal Word | Warning | [10][12] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed | [10][11][12][13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Biological Activity
While primarily recognized as a synthetic intermediate, some research suggests that 2-Chloro-N-(2,6-dimethylphenyl)acetamide and related chloroacetamide derivatives may possess biological activity. Preliminary studies have indicated potential antimicrobial and analgesic properties.[2] A broader class of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been synthesized and shown to exhibit antibacterial and antifungal activity.[14] These findings open avenues for further investigation into the pharmacological potential of this compound beyond its current applications.
The general structure of biologically active chloroacetamides is depicted below, highlighting the key functional groups.
Conclusion
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Lidocaine. Its synthesis is well-documented and achievable through robust and scalable methods. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations, making it a valuable technical resource for professionals in the field. The preliminary indications of its own biological activity suggest that further research into this compound and its derivatives may be a fruitful area of investigation.
References
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- 13. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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